Methyl 3-cyano-1H-pyrrole-2-carboxylate

Catalog No.
S8264315
CAS No.
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyano-1H-pyrrole-2-carboxylate

Product Name

Methyl 3-cyano-1H-pyrrole-2-carboxylate

IUPAC Name

methyl 3-cyano-1H-pyrrole-2-carboxylate

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3

InChI Key

NPPZXZIAOIGBAX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CN1)C#N

Canonical SMILES

COC(=O)C1=C(C=CN1)C#N

Methyl 3-cyano-1H-pyrrole-2-carboxylate is a functionalized heterocyclic compound featuring a pyrrole core, a common structural motif in pharmaceuticals and functional materials [REFS-1, REFS-2]. The molecule is equipped with two key functional groups: a methyl ester at the 2-position and a cyano group at the 3-position. These groups serve as versatile synthetic handles and exert strong electronic effects that dictate the molecule's reactivity, particularly in electrophilic substitution reactions, which preferentially occur at the C5 position [3]. This defined reactivity profile makes it a valuable intermediate for constructing complex, polysubstituted pyrrole systems.

Substituting this compound with seemingly close analogues introduces significant, non-trivial changes in processability and synthetic outcome. Replacing the methyl ester with the parent carboxylic acid, 3-cyano-1H-pyrrole-2-carboxylic acid, leads to a drastic reduction in solubility in common organic solvents, complicating handling and reaction homogeneity [1]. Altering the ester from methyl to ethyl may seem minor, but it can impact suitability for specific downstream transformations, such as enzymatic transesterification, where methyl esters are often preferred substrates [2]. Furthermore, relocating the cyano group to an alternative position (e.g., C4 or C5) fundamentally alters the electronic landscape of the pyrrole ring, leading to different regioselectivity in subsequent functionalization steps and resulting in entirely different final products [3]. These differences make the precise isomer and ester form critical for achieving reproducible and predictable synthetic results.

Enhanced Processability: Superior Solubility Profile Compared to Parent Carboxylic Acid

The esterification of a heterocyclic carboxylic acid to its corresponding methyl ester typically enhances solubility in non-polar organic solvents. Studies on the parent scaffold, pyrrole-2-carboxylic acid (PCA), confirm it has very low solubility in solvents like carbon tetrachloride due to strong intermolecular hydrogen bonding that favors dimerization [1]. In contrast, related pyrrole methyl esters are readily used in a variety of organic solvents, which is critical for achieving homogeneous reaction conditions and simplifying downstream processing and purification .

Evidence DimensionSolubility in Non-Polar Organic Solvents
Target Compound DataExpected good solubility in common organic solvents, typical for methyl esters.
Comparator Or BaselinePyrrole-2-carboxylic acid exhibits 'very low' solubility in nonpolar solvents (e.g., CCl4) [<a href="https://pubs.acs.org/doi/10.1021/jp026048y" target="_blank">1</a>].
Quantified DifferenceQualitatively significant improvement from 'very low' to process-compatible solubility.
ConditionsGeneral organic synthesis and process development environments.

Improved solubility directly translates to better handling, easier purification, and more reliable reaction kinetics, reducing process development time and cost.

Precursor Versatility: Optimized Substrate for Enzymatic Transesterification

Methyl esters are highly effective substrates for enzymatic transesterification, enabling the synthesis of diverse ester libraries under mild conditions. In a study using Novozym 435 lipase, methyl 1H-pyrrole-2-carboxylate was successfully converted to benzyl 1H-pyrrole-2-carboxylate with a 46% yield, significantly outperforming other tested lipases [1]. This demonstrates the utility of the methyl ester as a versatile platform for accessing other esters. Procuring the methyl ester provides a more direct and efficient route for generating structure-activity relationship (SAR) libraries compared to starting with the ethyl ester, which is a less common transesterification substrate, or the parent acid, which would first require esterification.

Evidence DimensionEnzymatic Transesterification Yield
Target Compound DataHigh suitability as a substrate for enzymatic transesterification, inferred from the unsubstituted analogue.
Comparator Or BaselineMethyl 1H-pyrrole-2-carboxylate yields 46% of the corresponding benzyl ester using Novozym 435 [<a href="https://doi.org/10.1039/D2RA05634A" target="_blank">1</a>].
Quantified DifferenceDemonstrated high reactivity and substrate compatibility for the methyl ester class in biocatalytic transformations.
ConditionsNovozym 435 lipase, toluene, 40 °C, 24 h.

For medicinal chemistry and materials development, this compound is a superior starting material for rapidly generating diverse ester analogues for property optimization.

Predictable Regioselectivity: Directing Electrophilic Substitution to the C5 Position

The electronic properties of the substituents on a pyrrole ring dictate the position of subsequent functionalization. The pyrrole ring is inherently activated for electrophilic substitution at the C2 and C5 positions [1]. In the target compound, the presence of strong electron-withdrawing groups at C2 (ester) and C3 (cyano) deactivates the adjacent C4 position. This electronic arrangement strongly directs incoming electrophiles, such as in bromination or Friedel-Crafts reactions, almost exclusively to the C5 position [2]. This predictable outcome is a significant advantage over isomers like methyl 4-cyano-1H-pyrrole-2-carboxylate, where competing directing effects could lead to mixtures of C3 and C5 substituted products, complicating purification and reducing yields.

Evidence DimensionRegioselectivity of Electrophilic Substitution
Target Compound DataPredicted high selectivity for C5 substitution.
Comparator Or Baseline3-Substituted pyrroles (e.g., 3-acetylpyrrole) undergo electrophilic substitution (isopropylation, bromination) almost exclusively at the 5-position [<a href="https://doi.org/10.1139/v67-261" target="_blank">2</a>].
Quantified DifferenceOffers a clean reaction profile for C5 functionalization, avoiding isomeric byproducts common with other substitution patterns.
ConditionsStandard electrophilic aromatic substitution conditions (e.g., Friedel-Crafts, halogenation).

This compound provides a reliable and high-yielding route to 2,3,5-trisubstituted pyrroles, which are valuable scaffolds in drug discovery and materials science.

Core Scaffold for Regioselective Synthesis of 2,3,5-Trisubstituted Pyrrole Analogs

This compound is the right choice when the synthetic goal is the unambiguous preparation of 2,3,5-trisubstituted pyrroles. The defined electronic directing effects of the C2-ester and C3-cyano groups ensure that further functionalization via electrophilic substitution occurs cleanly at the C5 position, avoiding complex purification of isomeric mixtures [1].

Platform Chemical for Ester Library Generation via Biocatalysis

As an ideal substrate for enzymatic transesterification, this methyl ester serves as a versatile starting point for creating libraries of pyrrole-2-carboxylates with diverse ester side chains. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where mild reaction conditions are needed to preserve other functionalities [2].

Intermediate for Process Chemistry Requiring High Organic Solubility

In scaled-up synthetic processes where reaction homogeneity and ease of handling are paramount, this methyl ester is preferable to its parent carboxylic acid. Its enhanced solubility in standard organic solvents prevents processing issues associated with slurries or poorly soluble starting materials, ensuring more consistent and reproducible outcomes [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.042927438 g/mol

Monoisotopic Mass

150.042927438 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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